Disperse Red 92: A Comprehensive Technical Guide for Scientific Professionals
Disperse Red 92: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Examination of the Synthesis, Chemical Profile, and Applications of a Key Anthraquinone Dye
Introduction
Disperse Red 92, identified by the Colour Index (C.I.) number 60752, is a synthetically produced organic colorant belonging to the anthraquinone class of dyes.[1] Renowned for its vibrant bluish-red to red-light purple hue, this non-ionic dye exhibits excellent fastness properties, making it a valuable agent in the coloration of hydrophobic synthetic fibers.[1][2] This technical guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and toxicological profile of Disperse Red 92, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Molecular Structure
Disperse Red 92 is chemically characterized as an anthraquinone derivative. The core of its structure is the 9,10-anthracenedione skeleton, which is substituted to produce its unique color and application properties.
Key Identifiers:
| Identifier | Value |
| Chemical Name | 1-amino-2-[4-[(3-ethoxypropyl)sulfamoyl]phenoxy]-4-hydroxyanthracene-9,10-dione |
| C.I. Name | Disperse Red 92 |
| C.I. Number | 60752 |
| CAS Numbers | 12236-11-2, 72363-26-9[1] |
| Molecular Formula | C25H24N2O7S[1] |
| Molecular Weight | 496.53 g/mol [1][3] |
The molecular architecture of Disperse Red 92 is pivotal to its function as a disperse dye. The large, planar anthraquinone system is the primary chromophore responsible for its color. The presence of polar functional groups such as the amino (-NH2), hydroxyl (-OH), and sulfamoyl (-SO2NH-) groups, coupled with the overall non-ionic nature of the molecule, governs its low water solubility and high affinity for polyester fibers.
Caption: Chemical Structure of Disperse Red 92.
Physicochemical and Spectral Properties
The performance of Disperse Red 92 in dyeing applications is intrinsically linked to its physical and chemical properties. As a disperse dye, it is designed to have low solubility in water and to be applied from a fine aqueous dispersion.
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Red-violet grains / Blue odorless powder | [3] |
| Melting Point | >147 °C (Decomposition at 290 °C) | [3] |
| Boiling Point | 713.7 °C at 760 mmHg | [4] |
| Density | 1.405 g/cm³ | [4] |
| Water Solubility | 8.1 mg/L | [3] |
| Flash Point | 385.5 °C | [4] |
The color of Disperse Red 92 arises from electronic transitions within the conjugated π-system of the anthraquinone chromophore. The absorption of light in the visible region is responsible for its characteristic red hue. The exact absorption maximum (λmax) is dependent on the solvent environment but is typically in the blue-green region of the visible spectrum, leading to the observed red color.
Synthesis of Disperse Red 92: A Step-by-Step Protocol
The industrial synthesis of Disperse Red 92 is a multi-step process that starts from C.I. Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). The synthesis involves two key transformations: chlorosulfonation of the phenoxy group followed by condensation with 3-ethoxypropylamine.
Experimental Protocol:
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Dissolution of Starting Material: Disperse Red 60 solid is dissolved in an inert solvent such as o-dichlorobenzene, chlorobenzene, or carbon tetrachloride. The mass ratio of the solvent to Disperse Red 60 is typically between 3:1 and 6:1.[2]
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Dehydration (Optional but Recommended): To prevent unwanted side reactions with the highly reactive chlorosulfonating agent, any residual water in the Disperse Red 60 solution is removed. This can be achieved by azeotropic distillation, heating the solution to near the solvent's boiling point. After dehydration, the solution is cooled to 20-35 °C.[2]
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Chlorosulfonation: Chlorosulfonic acid and thionyl chloride are added to the solution of Disperse Red 60. The molar ratio of Disperse Red 60 to chlorosulfonic acid to thionyl chloride is approximately 1:1-2:1-2. The reaction is carried out under controlled temperature (20-40 °C) to yield 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone.[2][5]
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Neutralization and Condensation: Following the completion of the sulfonation reaction, the reaction mixture is neutralized with sodium carbonate. Subsequently, 3-ethoxypropylamine is added, and the mixture is heated to induce a condensation reaction between the sulfonyl chloride and the amine. The molar ratio of Disperse Red 60 to sodium carbonate to 3-ethoxypropylamine is approximately 1:0.5-2:1-1.5.[2]
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Isolation and Purification: After the condensation reaction is complete, the inert solvent is removed by distillation for recycling. The resulting Disperse Red 92 product is then isolated by filtration, washed with water, and dried.[2]
Caption: Synthesis Workflow for Disperse Red 92.
Industrial Applications and Significance
The primary application of Disperse Red 92 is in the dyeing and printing of polyester and its blended fabrics.[2] Its excellent sublimation fastness makes it particularly suitable for high-temperature dyeing methods such as the thermosol process.[2] It is also used for dyeing other synthetic fibers like polyamide and acetate fibers.[1] Beyond textiles, Disperse Red 92 finds utility as a colorant in the manufacturing of inks and plastics.[4]
Toxicological Profile and Safety Considerations
A comprehensive understanding of the toxicological profile of Disperse Red 92 is essential for ensuring safe handling and use.
Summary of Toxicological Data:
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Acute Toxicity: Animal studies in rats have indicated low acute toxicity via ingestion.[3]
-
Skin and Eye Irritation: Disperse Red 92 is not considered to be irritating to the skin or eyes.[3]
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Sensitization: It is not found to be a skin sensitizer.[3]
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Genotoxicity: Extensive experimental studies on genetic toxicity have shown that Disperse Red 92 does not appear to cause genetic defects.[3]
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Chronic Health Effects: While no adverse effects are anticipated in humans with repeated exposure, repeated oral ingestion of large doses in animals may cause damage to the hematopoietic system. No effects on reproduction or fertility were observed in rats exposed orally.[3]
Environmental Fate:
Disperse Red 92 is not readily biodegradable but is hydrolytically stable.[3] It has a low potential for adsorption to soil and sediment.[3] Due to its low water solubility, its mobility in aquatic environments is limited. Ecotoxicological studies have shown that Disperse Red 92 poses no significant hazard to aquatic species, including fish, daphnids, and aquatic plants.[3]
Handling and Personal Protective Equipment (PPE):
Standard laboratory and industrial hygiene practices should be followed when handling Disperse Red 92. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection if dust is generated.[6] Adequate ventilation should be ensured in the workplace.[6]
Conclusion
Disperse Red 92 stands as a significant member of the anthraquinone dye family, with its robust performance characteristics making it a staple in the coloration of synthetic textiles. Its synthesis from Disperse Red 60 is a well-defined process, and its physicochemical properties are tailored for its application as a disperse dye. The available toxicological data suggests a low hazard profile under normal handling and use conditions. For researchers and scientists, a thorough understanding of the chemical nature and properties of Disperse Red 92 is crucial for its effective and safe utilization in various scientific and industrial endeavors.
References
- ChemBK. (2024, April 9). Disperse Red 92.
- Hangzhou Fucai Chem Co., Ltd. (2020, October 14). Synthesis Of Disperse Red 92.
- Huntsman. DISPERSE RED 092 This Product Safety Summary is intended to provide a general description of certain H.
- World dye variety. (2012, March 6). Disperse Red 92.
- Google Patents. (n.d.). CN102942800A - Method for preparing disperse red.
- ECHEMI. (n.d.). Disperse Red 92 SDS, 12236-11-2 Safety Data Sheets.
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Synthesis Of Disperse Red 92 - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. chembk.com [chembk.com]
- 5. CN102942800A - Method for preparing disperse red - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
